1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile
Description
1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile (CAS: 1006458-51-0) is a pyrazole-based heterocyclic compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol . Its structure features an ethyl group at position 1, a nitro group at position 4, and a nitrile group at position 3 (Figure 1). The compound’s InChIKey is GKEDYTKCFVAHMZ-UHFFFAOYSA-N, and its topological polar surface area is 91.7 Ų, indicating moderate polarity .
Properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-2-9-4-6(10(11)12)5(3-7)8-9/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEDYTKCFVAHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile can be synthesized through several synthetic routes.
Industrial Production Methods: Industrial production of 1-ethyl-4-nitro-1H-pyrazole-3-carbonitrile typically involves large-scale nitration and cyanation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides, nucleophilic reagents.
Major Products:
Oxidation: 1-Ethyl-4-amino-1H-pyrazole-3-carbonitrile.
Reduction: 1-Ethyl-4-nitro-1H-pyrazole-3-amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Steric effects: The ethyl group at position 1 in the target compound introduces steric hindrance absent in simpler analogs like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile .
Key Observations :
Antioxidant and Antimicrobial Activity
- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : Exhibited DPPH radical scavenging with IC₅₀ values of 25–100 μg/mL and antimicrobial activity against ATCC strains (MIC: 16–64 μg/mL) .
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile: Demonstrated antifungal activity against Candida spp. (MIC: 8–32 μg/mL), attributed to the electron-deficient nitrobenzene moiety enhancing membrane disruption .
Pharmacological Potential
- Iodinated analogs : 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile’s iodine atom may enable radiopharmaceutical applications, a niche unexplored for the nitro-substituted target .
Biological Activity
1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile (C6H6N4O2) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group, a nitro group, and a cyano group, which contribute to its unique chemical properties and biological interactions.
The biological activity of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile is primarily attributed to its structural components. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects. The cyano group may participate in nucleophilic addition reactions, influencing enzyme activity and cellular processes.
Antimicrobial Properties
Research has indicated that 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies indicate that it may inhibit the growth of several tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrazoles have demonstrated significant antiproliferative effects against cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile. It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Comparative Analysis with Similar Compounds
In comparison to other pyrazole derivatives, 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile stands out due to its unique combination of functional groups that enhance its reactivity and biological activity. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile | Nitro and cyano groups | Antimicrobial, anticancer, anti-inflammatory |
| 1-Ethyl-4-amino-1H-pyrazole-3-carbonitrile | Amino group instead of nitro | Reduced biological activity in comparison |
| Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | Carboxylate substitution | Limited antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
